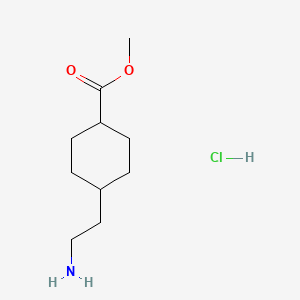![molecular formula C22H30N2O4 B13478646 Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13478646.png)
Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a bicyclo[1.1.1]pentane core. This compound is notable for its unique structure, which includes a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a pyrrolidine carboxylate moiety. The bicyclo[1.1.1]pentane framework is often used as a bioisostere in drug design due to its ability to impart desirable physicochemical properties to molecules .
Méthodes De Préparation
The synthesis of tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane.
Introduction of the benzyloxycarbonyl-protected amino group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Attachment of the pyrrolidine carboxylate moiety: This is typically done through a coupling reaction, where the pyrrolidine carboxylate is attached to the bicyclo[1.1.1]pentane core.
Analyse Des Réactions Chimiques
Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Drug Design: The bicyclo[1.1.1]pentane core is used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Biological Research: The compound can be used as a building block for the synthesis of complex molecules that are studied for their biological activities.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of certain functional groups, allowing it to interact with biological targets in a manner similar to natural substrates . This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate: This compound also features a bicyclo[1.1.1]pentane core but lacks the pyrrolidine carboxylate moiety.
tert-butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate: This compound has a similar structure but includes a methyl group instead of the pyrrolidine carboxylate.
3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features a Boc-protected amino group and a carboxylic acid moiety.
These comparisons highlight the unique structural features of tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[11
Propriétés
Formule moléculaire |
C22H30N2O4 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
tert-butyl 3-[3-(phenylmethoxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O4/c1-20(2,3)28-19(26)24-10-9-17(11-24)21-13-22(14-21,15-21)23-18(25)27-12-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,23,25) |
Clé InChI |
TVVWUSJOJAFCDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)NC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}acetic acid hydrochloride](/img/structure/B13478581.png)
![2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)




![Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)






